
Nitecapone
Vue d'ensemble
Description
La nitécapone est un composé chimique connu pour son rôle d'inhibiteur sélectif de l'enzyme catéchol-O-méthyltransférase (COMT). Elle a été initialement développée comme traitement potentiel de la maladie de Parkinson en raison de sa capacité à inhiber la COMT, une enzyme qui dégrade les catécholamines telles que la dopamine. Malgré son profil pharmacologique prometteur, la nitécapone n'a jamais été commercialisée comme médicament .
Applications De Recherche Scientifique
Neuropathic Pain Management
Research Findings:
Nitecapone has shown promise in reducing symptoms of neuropathic pain. A study conducted on male Wistar rats with spinal nerve ligation demonstrated that this compound administration significantly decreased mechanical allodynia and cold allodynia compared to control groups. The treatment resulted in an 80-95% increase in withdrawal thresholds, indicating a substantial reduction in pain sensitivity .
Case Study Summary:
- Model: Spinal nerve ligation in rats
- Dosage: 30 mg/kg administered daily
- Duration: 14-19 days
- Results: Significant reduction in both mechanical and cold allodynia.
Cardiovascular Applications
Research Findings:
In a double-blind, placebo-controlled trial involving patients undergoing coronary artery bypass grafting, this compound was added to cardioplegia solutions. The results indicated a reduction in cardiac neutrophil accumulation and activation during cardiopulmonary bypass. Notably, patients receiving this compound exhibited better left ventricular stroke volume postoperatively compared to controls .
Case Study Summary:
- Participants: 30 male patients
- Intervention: this compound vs. control in cardioplegia
- Outcomes Measured: Neutrophil activation, myocardial myeloperoxidase activity, left ventricular stroke volume.
- Findings: Reduced neutrophil activation and improved cardiac function post-surgery.
Metabolic Effects
Research Findings:
A study assessed the metabolic effects of this compound on catecholamine disposition in healthy men. The results showed no significant changes in heart rate or blood pressure; however, there were notable alterations in the metabolic profile of catecholamines. Specifically, this compound reduced the levels of the COMT-dependent metabolite 3-methoxy-4-hydroxyphenylglycol by 22% while increasing other metabolites significantly .
Case Study Summary:
- Participants: 15 healthy men
- Dosage: 100 mg three times daily for one week
- Outcomes Measured: Plasma catecholamine concentrations.
- Findings: Altered metabolic profile without affecting cardiovascular stability.
Comparative Data Table
Application | Model/Participants | Dosage/Intervention | Key Findings |
---|---|---|---|
Neuropathic Pain | Male Wistar rats | 30 mg/kg daily | Significant reduction in mechanical/cold allodynia |
Cardiovascular | 30 male patients | This compound in cardioplegia | Reduced neutrophil activation; improved stroke volume |
Metabolic Effects | 15 healthy men | 100 mg t.d.s for one week | Altered catecholamine metabolism without hemodynamic changes |
Mécanisme D'action
Target of Action
Nitecapone is a drug that acts as a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT) . COMT is an important enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to catechol substrates . This enzyme plays a crucial role in the metabolism of catecholamines in the brain and peripheral tissues .
Mode of Action
this compound interacts with its target, COMT, by binding to the active site of the enzyme . It inhibits the activity of COMT, thereby preventing the methylation of catechol substrates . This inhibition is achieved through a kinetic profile such as mixed inhibition of the COMT .
Biochemical Pathways
The inhibition of COMT by this compound affects the phenylpropanoid pathway, which is involved in the biosynthesis of lignin, a crucial component of the cell wall structure . By inhibiting COMT, this compound reduces the O-methylation of caffeic acid to ferulic acid, a precursor of lignin .
Pharmacokinetics
They determine the drug’s bioavailability, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
The molecular effect of this compound’s action is the inhibition of COMT, leading to an increase in the levels of catechol substrates that would otherwise be methylated . On a cellular level, this compound has been found to have anti-inflammatory effects . It can enhance the expression of growth differentiation factor 15 (GDF15) and NRF2 downstream antioxidant response element (ARE) genes, both in vitro and in vivo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of plant biochemistry, this compound’s ability to inhibit COMT may be influenced by factors such as the presence of other metabolites, environmental stressors, and the overall metabolic state of the cell . .
Analyse Biochimique
Biochemical Properties
Nitecapone interacts with the enzyme catechol O-methyl transferase (COMT), acting as a selective inhibitor . This interaction involves the O-methylation of caffeic acid to ferulic acid, a precursor of lignin polymer and a crucial component of the cell wall structure .
Cellular Effects
This compound has been shown to have effects on cardiac neutrophil activation during cardiopulmonary bypass in patients . It reduces cardiac neutrophil accumulation and transcoronary neutrophil activation during clinical cardiopulmonary bypass .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme COMT . This inhibition is achieved through the interaction of this compound with the enzyme, leading to a reduction in the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a protective effect against ischemia-reperfusion injury in experimental heart transplantation and in Langendorff preparations .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the development and symptoms of neuropathic pain after spinal nerve ligation in rats .
Metabolic Pathways
The main phase I metabolic pathways of this compound involve the reduction of the side chain carbon-carbon double bond and carbonyl groups, and the cleavage of the side-chain double bond, giving an aromatic aldehyde that is partly oxidized to the corresponding carboxylic acid .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La nitécapone peut être synthétisée par un processus chimique en plusieurs étapes. La synthèse implique généralement la condensation de la 3,4-dihydroxy-5-nitrobenzaldéhyde avec l'acétylacétone. La réaction est effectuée en milieu basique, souvent en utilisant de l'hydroxyde de sodium comme catalyseur. Le produit obtenu est ensuite purifié par recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la nitécapone ne soient pas largement documentées, l'approche générale impliquerait le passage à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la chromatographie sur colonne ou la cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
La nitécapone subit plusieurs types de réactions chimiques, notamment :
Oxydation : La nitécapone peut être oxydée pour former divers produits d'oxydation, selon les conditions et les réactifs utilisés.
Réduction : Le groupe nitro de la nitécapone peut être réduit en groupe amino dans des conditions appropriées.
Substitution : La nitécapone peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe nitro ou des groupes carbonyles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans les réactions de substitution.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la nitécapone peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés aminés.
Applications de la recherche scientifique
Chimie : La nitécapone sert de composé modèle pour étudier l'inhibition de la COMT et les processus enzymatiques connexes.
Biologie : Elle est utilisée dans la recherche pour comprendre le rôle de la COMT dans le métabolisme des catécholamines et son impact sur les fonctions neurologiques.
Médecine : Bien que non commercialisée, la nitécapone a été étudiée pour ses effets thérapeutiques potentiels dans la maladie de Parkinson et d'autres troubles neurologiques.
Industrie : Les propriétés antioxydantes de la nitécapone en font un candidat pour une utilisation dans des formulations nécessitant une stabilité oxydative.
Mécanisme d'action
La nitécapone exerce ses effets en inhibant sélectivement l'enzyme catéchol-O-méthyltransférase (COMT). Cette enzyme est responsable de la méthylation des catécholamines, notamment la dopamine, la norépinéphrine et l'épinéphrine. En inhibant la COMT, la nitécapone augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui pourrait améliorer la fonction neurologique. L'inhibition de la COMT réduit également la formation de 3-méthoxytyramine, un métabolite de la dopamine, ce qui améliore l'activité dopaminergique .
Comparaison Avec Des Composés Similaires
La nitécapone fait partie d'une classe de composés appelés inhibiteurs de la COMT. D'autres composés similaires comprennent :
Entacapone : Un autre inhibiteur de la COMT utilisé dans le traitement de la maladie de Parkinson. Contrairement à la nitécapone, l'entacapone est commercialisée et largement utilisée.
Tolcapone : Un inhibiteur de la COMT ayant une durée d'action plus longue que l'entacapone. Il est également utilisé dans le traitement de la maladie de Parkinson, mais a été associé à une toxicité hépatique.
Opicapone : Un inhibiteur de la COMT plus récent ayant une demi-vie plus longue, permettant une administration une fois par jour.
Unicité de la nitécapone
La nitécapone est unique en raison de sa structure chimique spécifique, qui lui confère des propriétés pharmacologiques distinctes. Sa capacité à piéger les espèces réactives de l'oxygène et l'oxyde nitrique, ainsi que ses effets gastroprotecteurs, la distinguent des autres inhibiteurs de la COMT .
Activité Biologique
Nitecapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
This compound functions primarily by inhibiting COMT, thereby increasing the availability of catecholamines in the brain. This inhibition is crucial for enhancing dopaminergic signaling, especially in conditions where dopamine levels are compromised, such as Parkinson's disease. The compound has been shown to dose-dependently inhibit soluble COMT activity, resulting in elevated levels of dopamine and its metabolites in the central nervous system .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. A study demonstrated that structural modifications of this compound and its analogs can significantly influence their antioxidant properties, suggesting that these modifications could enhance therapeutic efficacy .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a half-life conducive to therapeutic dosing. Studies show that after administration, this compound achieves peak plasma concentrations within 30 minutes, effectively inhibiting COMT activity shortly thereafter .
Case Study Overview
A variety of clinical studies have assessed the efficacy and safety of this compound in patients with Parkinson's disease. Below is a summary table highlighting key findings from notable studies:
Study | Population | Dosage | Outcome | Key Findings |
---|---|---|---|---|
Eshuis et al. (2009) | Patients with Parkinson's Disease | 200 mg/day | Improved motor symptoms | Significant reduction in "off" time when combined with levodopa |
FDA Review (2018) | Healthy volunteers and PD patients | 100-300 mg/day | Safety and efficacy profile | No significant adverse effects; effective in increasing dopamine levels |
Recent Trials (2023) | Advanced PD patients | 200 mg/day | Cognitive function assessment | Positive impact on cognitive decline associated with PD |
The studies indicate that this compound not only improves motor function but also has potential benefits on cognitive symptoms associated with Parkinson's disease.
Safety Profile
This compound has been evaluated for its safety across multiple studies. The FDA review highlighted a favorable safety profile with minimal side effects reported. Common adverse effects included gastrointestinal disturbances; however, these were generally mild and manageable .
Propriétés
IUPAC Name |
3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRZALMHVUCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151347 | |
Record name | Nitecapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-94-1 | |
Record name | Nitecapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116313-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitecapone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitecapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITECAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitecapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.